molecular formula C10H9NO2S B1313275 4-(3-Thienyl)-1H-pyrrole-3-carboxylic acid methyl ester CAS No. 188524-70-1

4-(3-Thienyl)-1H-pyrrole-3-carboxylic acid methyl ester

Cat. No.: B1313275
CAS No.: 188524-70-1
M. Wt: 207.25 g/mol
InChI Key: SWSHFLRSVDSMOT-UHFFFAOYSA-N
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Description

4-(3-Thienyl)-1H-pyrrole-3-carboxylic acid methyl ester is an organic compound that features a pyrrole ring substituted with a thienyl group and a carboxylic acid methyl ester group

Scientific Research Applications

4-(3-Thienyl)-1H-pyrrole-3-carboxylic acid methyl ester has several scientific research applications:

    Organic Electronics: The compound can be used as a building block for the synthesis of organic semiconductors and conductive polymers.

    Pharmaceuticals: It may serve as an intermediate in the synthesis of biologically active molecules with potential therapeutic applications.

    Materials Science: The compound can be utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Safety and Hazards

The safety and hazards associated with this compound are not directly available from the search results .

Future Directions

The future directions for this compound are not directly available from the search results .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Thienyl)-1H-pyrrole-3-carboxylic acid methyl ester typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.

    Introduction of the Thienyl Group: The thienyl group can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a thienyl boronic acid with a halogenated pyrrole derivative in the presence of a palladium catalyst.

    Esterification: The carboxylic acid group can be esterified using methanol and a strong acid catalyst, such as sulfuric acid, to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3-Thienyl)-1H-pyrrole-3-carboxylic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form the corresponding carboxylic acid derivative.

    Reduction: Reduction of the ester group can be achieved using reducing agents like lithium aluminum hydride to form the corresponding alcohol.

    Substitution: The thienyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitric acid for nitration, halogens for halogenation.

Major Products Formed

    Oxidation: 4-(3-Thienyl)-1H-pyrrole-3-carboxylic acid.

    Reduction: 4-(3-Thienyl)-1H-pyrrole-3-methanol.

    Substitution: Various substituted thienyl derivatives.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Thienyl)-1H-pyrrole-3-carboxylic acid methyl ester: Similar structure but with the thienyl group in a different position.

    4-(3-Furyl)-1H-pyrrole-3-carboxylic acid methyl ester: Similar structure but with a furyl group instead of a thienyl group.

Uniqueness

4-(3-Thienyl)-1H-pyrrole-3-carboxylic acid methyl ester is unique due to the specific positioning of the thienyl group, which can influence its electronic properties and reactivity. This uniqueness makes it valuable for specific applications in organic electronics and pharmaceuticals.

Properties

IUPAC Name

methyl 4-thiophen-3-yl-1H-pyrrole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2S/c1-13-10(12)9-5-11-4-8(9)7-2-3-14-6-7/h2-6,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWSHFLRSVDSMOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNC=C1C2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101255091
Record name Methyl 4-(3-thienyl)-1H-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101255091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188524-70-1
Record name Methyl 4-(3-thienyl)-1H-pyrrole-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=188524-70-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-(3-thienyl)-1H-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101255091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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